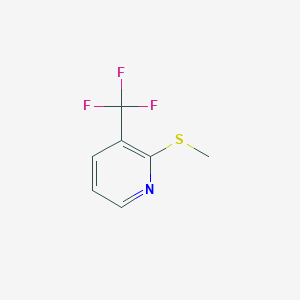

2-(Methylthio)-3-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1779130-81-2 |

|---|---|

Molecular Formula |

C7H6F3NS |

Molecular Weight |

193.19 g/mol |

IUPAC Name |

2-methylsulfanyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H6F3NS/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 |

InChI Key |

XRHDNGBOZOENLQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

2-(Methylthio)-3-(trifluoromethyl)pyridine CAS number 187114-29-0

Executive Summary

The compound 2-(Methylthio)-3-(trifluoromethyl)pyridine (CAS 187114-29-0) represents a high-value heterocyclic scaffold in modern agrochemical and pharmaceutical discovery. Its structural utility is defined by the synergistic relationship between the electron-withdrawing trifluoromethyl (

This guide serves as a definitive technical resource for researchers utilizing this core intermediate. It moves beyond basic catalog data to provide field-validated synthesis protocols, reactivity profiles, and safety frameworks necessary for high-integrity drug and crop protection development.

Chemical Profile & Physical Properties[1][2][3]

| Property | Technical Specification |

| IUPAC Name | 2-(methylsulfanyl)-3-(trifluoromethyl)pyridine |

| CAS Number | 187114-29-0 |

| Molecular Formula | |

| Molecular Weight | 193.19 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Key Structural Features | C3-CF3: Increases lipophilicity ( |

Strategic Significance: The "Push-Pull" Electronic Effect

The 3-(trifluoromethyl)pyridine core is a bioisostere of the phenyl ring, widely adopted to mitigate oxidative metabolism (blocking P450 sites). However, the specific value of CAS 187114-29-0 lies in its ortho-substitution pattern :

-

Electronic Activation: The strongly electron-withdrawing

group at C3 decreases the electron density of the pyridine ring. -

The "Masked" Electrophile: While the methylthio group is a poor leaving group, it can be selectively oxidized to a sulfoxide (

) or sulfone ( -

SNAr Facilitation: The oxidized sulfone, combined with the electron-deficient ring (further deactivated by

), becomes a "super-electrophile" toward Nucleophilic Aromatic Substitution (

Validated Synthesis Protocol

Note: This protocol is derived from standard methodologies for nucleophilic displacement on activated chloropyridines, optimized for scalability and purity.

Objective

Synthesis of 2-(Methylthio)-3-(trifluoromethyl)pyridine from 2-chloro-3-(trifluoromethyl)pyridine via

Reagents & Materials

-

Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: Sodium thiomethoxide (

), 95% powder (1.1 eq) -

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

-

Quench: Saturated aqueous

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Charge the flask with 2-Chloro-3-(trifluoromethyl)pyridine (e.g., 10.0 g, 55 mmol) and dissolve in anhydrous DMF (50 mL).

-

Cool the solution to 0°C using an ice/water bath. Reasoning: The reaction is exothermic; cooling prevents runaway side reactions.

-

-

Nucleophilic Addition:

-

Add Sodium thiomethoxide (4.24 g, 60.5 mmol) portion-wise over 15 minutes.

-

Observation: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex intermediate.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 3–5 hours.

-

Self-Validation Check (TLC/HPLC): Sample an aliquot. The disappearance of the starting chloride (

in 10% EtOAc/Hex) and appearance of the product (

-

-

Workup & Isolation:

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically

pure. If necessary, purify via silica gel flash chromatography (Gradient: 0

-

Downstream Reactivity & Applications[5]

The utility of CAS 187114-29-0 extends far beyond its initial structure. It acts as a "divergent hub" for library synthesis.

Pathway A: Oxidation to Sulfone (SNAr Precursor)

Treatment with mCPBA (2.2 eq) or Oxone yields the sulfone. The

Pathway B: Liebeskind-Srogl Cross-Coupling

The thioether motif can participate in Pd-catalyzed cross-couplings with boronic acids (using CuTC as a cofactor), forming C-C bonds at the C2 position without needing to oxidize to the sulfone first.

Pathway Visualization

Figure 1: Divergent synthetic pathways utilizing the methylthio handle for rapid analog generation.

Handling & Safety (EHS)

While specific toxicological data for this exact CAS may be limited, it should be handled with the rigor applied to fluorinated pyridines and alkyl sulfides .

-

Hazard Statements (Predicted):

-

Odor Control: The methylthio moiety can degrade to release methyl mercaptan (rotten cabbage odor). All work must be performed in a functioning fume hood . Bleach (sodium hypochlorite) should be available to neutralize any sulfide spills.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Oxidation to the sulfoxide may occur upon prolonged exposure to air.

References

-

Vertex AI Search. (2025).[2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 4[5][2][6][7][4]

-

BenchChem. (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. 8

-

Google Patents. (2017). WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines. 9[5][2][6][7][4][10]

-

Fluorochem. (2025).[2] 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine Product Page. [2][6][7][4]

Sources

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I) - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines - Google Patents [patents.google.com]

- 10. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to 3-(Trifluoromethyl)-2-pyridyl Methyl Sulfide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-2-pyridyl methyl sulfide, a fluorinated pyridine derivative, represents a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

The trifluoromethyl group is a key structural motif in numerous pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. When appended to a pyridine ring, a common scaffold in drug molecules, it can modulate the electronic properties and lipophilicity of the parent compound. The further introduction of a methyl sulfide group at the 2-position offers a potential site for metabolic oxidation or a handle for further chemical modification, making 3-(Trifluoromethyl)-2-pyridyl methyl sulfide a versatile building block in the design of new chemical entities.

Physicochemical and Spectroscopic Properties

| Property | Estimated Value | Citation for Analogous Data |

| Molecular Formula | C₇H₆F₃NS | |

| Molecular Weight | 193.19 g/mol | |

| Appearance | Colorless to pale yellow liquid or low melting solid | |

| Boiling Point | ~180-200 °C (at atmospheric pressure) | |

| Melting Point | < 25 °C | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, acetone). Low solubility in water. | [1] |

| LogP | ~2.5 - 3.5 | [1] |

Spectroscopic Characterization (Predicted)

The spectroscopic data for 3-(Trifluoromethyl)-2-pyridyl methyl sulfide can be predicted based on the analysis of similar structures.[3][4][5]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.5 (dd, 1H, H6 of pyridine)

-

δ ~7.7 (dd, 1H, H4 of pyridine)

-

δ ~7.2 (dd, 1H, H5 of pyridine)

-

δ ~2.6 (s, 3H, S-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~160 (C2-S)

-

δ ~148 (C6)

-

δ ~137 (C4)

-

δ ~125 (q, J ≈ 275 Hz, CF₃)

-

δ ~122 (q, J ≈ 35 Hz, C3)

-

δ ~120 (C5)

-

δ ~15 (S-CH₃)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ ~ -65 (s, 3F, CF₃)

-

-

IR (neat):

-

~3050 cm⁻¹ (aromatic C-H stretch)

-

~2920 cm⁻¹ (aliphatic C-H stretch)

-

~1580, 1450, 1420 cm⁻¹ (pyridine ring vibrations)

-

~1300-1100 cm⁻¹ (strong, C-F stretching)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 193

-

Fragments corresponding to the loss of CH₃, SCH₃, and CF₃.

-

Synthesis

The synthesis of 3-(Trifluoromethyl)-2-pyridyl methyl sulfide can be approached through two primary, reliable routes, starting from commercially available precursors.

Method 1: Methylation of 2-Mercapto-3-(trifluoromethyl)pyridine

This is the most direct and likely highest-yielding method. It involves the S-methylation of the corresponding pyridinethiol.

Experimental Protocol:

-

Preparation of the thiolate: To a solution of 2-mercapto-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide (1.05 eq) or potassium carbonate (1.2 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium or potassium thiolate salt.

-

Methylation: Cool the reaction mixture to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-(Trifluoromethyl)-2-pyridyl methyl sulfide.

Method 2: Nucleophilic Aromatic Substitution

An alternative approach involves the nucleophilic aromatic substitution (SₙAr) of a suitable leaving group at the 2-position of the pyridine ring with a methyl mercaptide source.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add sodium thiomethoxide (1.1 eq) portion-wise to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the starting material and should be determined empirically.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, pour it into water, and extract with an organic solvent. The subsequent work-up and purification steps are similar to those described in Method 1.

Chemical Reactivity

The reactivity of 3-(Trifluoromethyl)-2-pyridyl methyl sulfide is governed by the interplay of the electron-withdrawing trifluoromethyl group, the pyridine nitrogen, and the sulfur atom of the methyl sulfide group.

-

Oxidation of the Sulfide: The methyl sulfide group is susceptible to oxidation to the corresponding sulfoxide and sulfone using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The electron-withdrawing nature of the trifluoromethyl group may make the sulfide less prone to over-oxidation compared to electron-rich pyridyl sulfides.

-

Reactions at the Pyridine Ring: The pyridine nitrogen can act as a nucleophile and a base, allowing for N-alkylation or protonation. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the trifluoromethyl group and the pyridine nitrogen itself.

Potential Applications in Drug Discovery

Trifluoromethylated pyridines are prevalent in modern pharmaceuticals and agrochemicals.[6][7] The title compound, with its unique substitution pattern, holds promise as a scaffold or intermediate in several therapeutic areas.

-

Enzyme Inhibition: The trifluoromethyl group can engage in favorable interactions with enzyme active sites, potentially leading to potent and selective inhibitors. The pyridyl sulfide moiety can be tailored to interact with specific residues or to modulate the pharmacokinetic properties of the molecule.

-

Scaffold for Library Synthesis: 3-(Trifluoromethyl)-2-pyridyl methyl sulfide can serve as a versatile starting material for the synthesis of compound libraries. The methyl sulfide can be further functionalized, for instance, through oxidation to the sulfone, which can then act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

-

Bioisosteric Replacement: The methyl sulfide group can be considered a bioisostere for other small functional groups, and its incorporation can be a strategy to fine-tune the properties of a lead compound.

Conclusion

3-(Trifluoromethyl)-2-pyridyl methyl sulfide is a compound with significant potential in the field of drug discovery and development. While direct experimental data is limited, its properties and synthesis can be reliably inferred from related structures. The synthetic routes outlined in this guide are based on well-established chemical principles and are expected to be efficient for the preparation of this valuable building block. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Cheméo. Chemical Properties of Pyridine, 2-(methylthio)- (CAS 18438-38-5). [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]

-

ResearchGate. Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). [Link]

-

PubChem. Pyridine, 2-(methylthio)-. [Link]

-

ACS Omega. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. [Link]

-

PMC. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. [Link]

-

Organic Letters. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

-

PubChem. Pyridine, 2-(ethylthio)-. [Link]

-

NIST WebBook. Pyridine, 2-(methylthio)-. [Link]

-

SpectraBase. 2-(methylthio)-3-nitro-pyridine. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.

-

Revue Roumaine de Chimie. CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. [Link]

-

Journal of Agricultural and Food Chemistry. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

Sources

- 1. Pyridine, 2-(methylthio)- (CAS 18438-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methylsulfanyl-3-trifluoromethylpyridine and its Analogs: Synthesis, Properties, and Applications

Executive Summary

The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. The unique electronic properties conferred by the trifluoromethyl group, such as high electronegativity and metabolic stability, make it a privileged moiety in the design of bioactive molecules. This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of 2-Methylsulfanyl-3-trifluoromethylpyridine and its structural isomers. While direct literature on this specific isomer is sparse, this document synthesizes established methodologies for related compounds to propose viable synthetic routes and explore its potential utility for researchers, scientists, and drug development professionals.

Nomenclature and Synonyms

The systematic IUPAC name for the topic compound is 2-(Methylsulfanyl)-3-(trifluoromethyl)pyridine . Due to the varied substitution patterns possible on the pyridine ring, a number of isomers exist, each with its own set of identifiers. For clarity, this section provides nomenclature for the target compound and its closely related, commercially available, or well-documented analogs.

| Compound Name | Synonyms | CAS Number | PubChem CID |

| 2-Methylsulfanyl-3-trifluoromethylpyridine | 2-(Methylthio)-3-(trifluoromethyl)pyridine | Not Available | Not Available |

| 5-Methylsulfanyl-2-(trifluoromethyl)pyridine | 5-(Methylthio)-2-(trifluoromethyl)pyridine | Not Available | 66920712[1] |

| 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine | 2-chloro-3-(methylsulfanyl)-6-(trifluoromethyl)pyridine | 1809161-56-5[2] | Not Available |

| 3-(Trifluoromethyl)pyridine-2-sulfonamide | 3-(Trifluoromethyl)-2-pyridinesulfonamide | 104040-76-8 | 13910921[3] |

| 2-Fluoro-3-(trifluoromethyl)pyridine | 2-fluoro-3-trifluoromethyl-pyridine | 65753-52-8[4] | 2783296[4] |

| 2-Chloro-3-(trifluoromethyl)pyridine | 2-chloro-3-trifluoromethyl-pyridine | 65753-47-1 | Not Available |

| 2-Methyl-4-(trifluoromethyl)pyridine | Not Available | 106877-17-2 | 14761444[5] |

Chemical and Physical Properties

The physicochemical properties of trifluoromethylpyridines are significantly influenced by the position of the trifluoromethyl group and other substituents. The strong electron-withdrawing nature of the -CF3 group generally increases the acidity of the pyridine ring and impacts its metabolic stability.[6][7] The table below summarizes key computed and experimental properties for the target compound's analogs.

| Property | 2-Fluoro-3-(trifluoromethyl)pyridine | 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine | 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid |

| Molecular Formula | C₆H₃F₄N[4] | C₇H₅ClF₃NS[2] | C₈H₆F₃NO₃S[8] |

| Molecular Weight | 165.09 g/mol | 227.63 g/mol [2] | 253.20 g/mol [8] |

| LogP | 2.2[4] | 3.47[2] | 0.7[8] |

| Hydrogen Bond Acceptors | 1[4] | 1[2] | 4[8] |

| Hydrogen Bond Donors | 0[4] | 0[2] | 1[8] |

Synthesis and Reactivity

The synthesis of 2-Methylsulfanyl-3-trifluoromethylpyridine can be approached through several strategic pathways, primarily involving the introduction of the methylsulfanyl group onto a pre-functionalized trifluoromethylpyridine ring.

Proposed Synthetic Workflow

A plausible synthetic route starts from the commercially available 2-chloro-3-(trifluoromethyl)pyridine. Nucleophilic aromatic substitution (SNAr) with a sulfur nucleophile, such as sodium thiomethoxide, would yield the desired product.

Sources

- 1. 5-Methylsulfanyl-2-(trifluoromethyl)pyridine | C7H6F3NS | CID 66920712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(Trifluoromethyl)pyridine-2-sulfonamide | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid | C8H6F3NO3S | CID 76963351 - PubChem [pubchem.ncbi.nlm.nih.gov]

The C7H6F3NS Scaffold: Navigating Trifluoromethylthio-Anilines and Thiophenols in Medicinal Chemistry

The following technical guide details the chemical identity, synthesis, and medicinal applications of the C7H6F3NS molecular scaffold.

Executive Summary

The molecular formula C7H6F3NS (MW: 193.19 g/mol ) represents a critical class of fluorinated building blocks in drug discovery. It primarily encompasses two distinct structural isomers with divergent synthetic utilities:

-

4-[(Trifluoromethyl)thio]aniline : A strategic reagent for introducing the highly lipophilic trifluoromethylthio (–SCF3) motif.

-

2-Amino-4-(trifluoromethyl)benzenethiol : A bifunctional precursor essential for synthesizing trifluoromethyl-substituted benzothiazoles.

This guide analyzes the physicochemical properties, synthetic pathways, and application protocols for these isomers, providing researchers with a roadmap for leveraging this scaffold in lead optimization.

Part 1: Chemical Identity & Physicochemical Profiling

The C7H6F3NS scaffold integrates the electron-withdrawing power of fluorine with the d-orbital interactions of sulfur. Understanding the distinction between the –SCF3 group (super-lipophilic) and the –SH/–CF3 combination (nucleophilic/cyclization-ready) is paramount.

Table 1: Comparative Isomer Profile

| Property | Isomer A: 4-[(Trifluoromethyl)thio]aniline | Isomer B: 2-Amino-4-(trifluoromethyl)benzenethiol |

| CAS Number | 372-16-7 | 19406-49-6 |

| Structure | p-Aniline with an –SCF3 substituent | o-Aminothiophenol with a –CF3 substituent |

| Key Motif | Trifluoromethylthio (–SCF3) | 2-Aminothiophenol (Benzothiazole core) |

| Hansch | 1.44 (High Lipophilicity) | N/A (Reactive Intermediate) |

| pKa (Aniline) | ~3.5 (Lower due to –SCF3 e- withdrawal) | ~3.0 (Lower due to –CF3) |

| Primary Use | Bioisostere for –CF3, –OCF3, –Cl | Heterocyclic synthesis (Benzothiazoles) |

Molecular Weight Calculation

Part 2: The "Super-Lipophilic" Isomer (4-[(Trifluoromethyl)thio]aniline)

The Strategic Value of the –SCF3 Group

The –SCF3 group is often termed a "super-trifluoromethyl" group. It possesses a Hansch lipophilicity parameter (

-

Increasing Membrane Permeability : Enhancing the transport of polar drug scaffolds across the Blood-Brain Barrier (BBB).

-

Metabolic Blocking : The strong C–F bonds and the steric bulk of sulfur protect the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation).

Synthesis & Manufacturing

The synthesis of 4-[(trifluoromethyl)thio]aniline typically involves the electrophilic trifluoromethylthiolation of aniline derivatives or the nucleophilic substitution of halides.

Diagram 1: Synthesis Pathways for –SCF3 Introduction

Caption: Electrophilic trifluoromethylthiolation pathway for generating Isomer A.

Part 3: The Heterocyclic Precursor (2-Amino-4-(trifluoromethyl)benzenethiol)

Reactivity & Cyclization

Isomer B is a classic "Herz reaction" type intermediate. The proximity of the amino (–NH2) and thiol (–SH) groups allows for rapid condensation with carboxylic acids, aldehydes, or nitriles to form benzothiazoles .

Mechanism :

-

Nucleophilic Attack : The thiol attacks the carbonyl carbon of the electrophile.

-

Dehydration : Loss of water drives the formation of the thiazole ring.

-

Aromatization : The resulting benzothiazole retains the –CF3 group, conferring metabolic stability to the drug core.

Diagram 2: Benzothiazole Formation Logic

Caption: Cyclization workflow converting Isomer B into a pharmacologically active benzothiazole scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Benzothiazole Derivative

Objective : To synthesize 2-phenyl-6-(trifluoromethyl)benzothiazole using Isomer B.

Reagents :

-

2-Amino-4-(trifluoromethyl)benzenethiol (1.0 eq)

-

Benzoic acid (1.1 eq)

-

Polyphosphoric acid (PPA) (Solvent/Catalyst)

Methodology :

-

Preparation : In a round-bottom flask, mix 1.0 g of 2-amino-4-(trifluoromethyl)benzenethiol with 0.7 g of benzoic acid.

-

Acid Addition : Add 10 mL of PPA. Mechanically stir to ensure a homogeneous paste.

-

Heating : Heat the mixture to 180°C for 3 hours. Note: High temperature is required to drive the dehydration in PPA.

-

Quenching : Cool the reaction to 80°C and pour slowly into 200 mL of ice water with vigorous stirring. The product will precipitate.

-

Neutralization : Adjust pH to ~8 using 50% NaOH solution (exothermic; add slowly).

-

Purification : Filter the solid, wash with water, and recrystallize from ethanol.

Validation :

-

LC-MS : Expect [M+H]+ peak at calculated MW of the benzothiazole.

-

1H NMR : Disappearance of SH (approx. 3-4 ppm broad) and NH2 signals.

Protocol B: Handling & Safety (MSDS Summary)

Both isomers are fluorinated anilines/thiophenols and possess specific hazards:

-

Toxicity : Toxic by inhalation, ingestion, and skin contact.

-

Skin : Causes severe skin burns (Thiophenol) or irritation (Aniline).

-

Storage : Store under inert atmosphere (Argon/Nitrogen). Thiophenols oxidize to disulfides (dimers) upon air exposure.

-

Self-Check: If the thiophenol solid turns yellow/orange, it has likely oxidized to the disulfide. Reduce with Zn/HCl before use.

-

Part 5: References

-

PubChem . 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine. Available at: [Link][7]

-

PubChem . 4-[(Trifluoromethyl)thio]aniline Compound Summary. National Library of Medicine. Available at: [Link]

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

values). -

Togni, A. (2012). Electrophilic Trifluoromethylation. Chemical Reviews. (Context for SCF3 chemistry).

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context for F-saturation).

Sources

- 1. PubChemLite - 2-[(trifluoromethyl)thio]aniline (C7H6F3NS) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 2-amino-5-(trifluoromethyl)benzene-1-thiol (C7H6F3NS) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Usaf ma-7 (C7H6F3NS) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 19406-49-6 (C7H6F3NS) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 372-16-7 (C7H6F3NS) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C7H6F3NS - Explore [pubchemlite.lcsb.uni.lu]

- 7. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methylthio)-3-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and agrochemical research. While direct experimental data for the compound with PubChem CID 18711429 is limited in publicly accessible databases, this document synthesizes information from closely related analogs to project its physicochemical properties, potential synthetic routes, reactivity, and promising applications.

Introduction: The Significance of Trifluoromethylpyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the biological activity and physicochemical properties of these molecules.[1][2] The high electronegativity of the fluorine atoms in the -CF3 group can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with a methylthio (-SCH3) group, further opportunities for chemical modification and biological interaction arise.

This guide focuses on the specific isomer, 2-(Methylthio)-3-(trifluoromethyl)pyridine, exploring its chemical landscape and potential as a building block in discovery chemistry.

Physicochemical Properties: A Comparative Analysis

To estimate the properties of 2-(Methylthio)-3-(trifluoromethyl)pyridine, we can analyze the data of its isomers and structurally similar compounds.

| Property | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Fluoro-3-(trifluoromethyl)pyridine | 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine | 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine |

| Molecular Weight ( g/mol ) | 181.54[3][4] | 165.09[5] | 251.27[6] | 272.09 |

| LogP | 2.75 | 2.2 | 3.4 | Not Available |

| Molecular Formula | C₆H₃ClF₃N[7] | C₆H₃F₄N[5] | C₁₀H₁₂F₃NOS[6] | C₇H₅BrF₃NS |

Based on these related structures, the molecular weight of 2-(Methylthio)-3-(trifluoromethyl)pyridine is calculated to be approximately 193.18 g/mol . Its lipophilicity, as indicated by the LogP value, is expected to be moderate, likely falling within the range of 2 to 3.

Synthesis Strategies: A Plausible Approach

A potential synthetic pathway could start from a suitable pyridine precursor, such as 2-chloro-3-(trifluoromethyl)pyridine.

Experimental Protocol: Proposed Synthesis of 2-(Methylthio)-3-(trifluoromethyl)pyridine

Objective: To synthesize 2-(Methylthio)-3-(trifluoromethyl)pyridine from 2-chloro-3-(trifluoromethyl)pyridine.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(Methylthio)-3-(trifluoromethyl)pyridine.

Causality: The choice of a nucleophilic aromatic substitution (SNAr) reaction is logical here. The electron-withdrawing trifluoromethyl group at the 3-position activates the pyridine ring, making the chlorine atom at the 2-position a good leaving group for substitution by the thiomethoxide nucleophile.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-(Methylthio)-3-(trifluoromethyl)pyridine.

Reactivity and Potential Transformations

The chemical reactivity of 2-(Methylthio)-3-(trifluoromethyl)pyridine is dictated by the interplay of its functional groups.

-

Pyridine Ring: The trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic attack, particularly at positions 4 and 6.

-

Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives can themselves be valuable intermediates for further functionalization. The methylthio group can also be a leaving group in certain reactions.

Diagram: Potential Reactivity Pathways

Caption: Potential reactivity pathways for 2-(Methylthio)-3-(trifluoromethyl)pyridine.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are prevalent in a variety of commercial products, highlighting their importance in applied chemistry.[2] For instance, they are key components in herbicides and insecticides.[1] The structural motif of 2-(Methylthio)-3-(trifluoromethyl)pyridine makes it an attractive starting material or intermediate for the synthesis of novel bioactive compounds.

The methylthio group can be a crucial pharmacophore, engaging in specific interactions with biological targets. Alternatively, it can serve as a handle for further chemical elaboration to build more complex molecules. The trifluoromethyl group, as previously mentioned, often enhances the efficacy and pharmacokinetic profile of a drug candidate.

Conclusion

2-(Methylthio)-3-(trifluoromethyl)pyridine represents a promising, albeit currently under-documented, chemical entity. By drawing logical inferences from its close structural analogs, we can anticipate its properties and reactivity, and propose viable synthetic strategies. Its potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals warrants further investigation. The methodologies and insights presented in this guide aim to provide a solid foundation for researchers venturing into the exploration of this and similar fluorinated heterocyclic systems.

References

- Google Patents. (n.d.). Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.

-

European Patent Office. (n.d.). IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES. Retrieved February 15, 2026, from [Link]

- Fodor, E., et al. (n.d.). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie.

-

PubChem. (n.d.). 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. Retrieved February 15, 2026, from [Link]

- Kim, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. Retrieved February 15, 2026, from [Link]

- Ramaiyan, S., et al. (2016). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).

- Itami, K., et al. (2022).

- Liu, J., et al. (2019). The intramolecular trifluoromethylthiolation/cyclization reaction of 3....

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 [sigmaaldrich.com]

- 5. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine | C10H12F3NOS | CID 18366190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Technical Guide: Solubility Profile & Process Engineering for 2-(Methylthio)-3-(trifluoromethyl)pyridine

Executive Summary

This technical guide addresses the solubility behavior of 2-(Methylthio)-3-(trifluoromethyl)pyridine , a critical fluorinated heterocyclic intermediate often utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical active ingredients.

While specific solubility datasets for this exact derivative are often proprietary, this guide synthesizes data from structural analogs (specifically the 2-chloro precursor) and thermodynamic principles to establish a predictive solubility model . Furthermore, it provides the mandatory Standard Operating Procedures (SOPs) for empirically determining solubility curves, essential for optimizing nucleophilic aromatic substitution (

Compound Profile

| Property | Description |

| Systematic Name | 2-(Methylsulfanyl)-3-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 193.19 g/mol |

| Predicted LogP | ~3.0 – 3.5 (Highly Lipophilic) |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Primary Solvency | Soluble in polar aprotic & chlorinated solvents; Insoluble in water. |

Theoretical Solubility Landscape

The solubility of 2-(Methylthio)-3-(trifluoromethyl)pyridine is governed by the interplay between the lipophilic trifluoromethyl group (

Predicted Solubility Tiers (Based on Hansen Solubility Parameters)

The following classification guides solvent selection for reaction and purification:

| Solubility Tier | Solvent Class | Representative Solvents | Interaction Mechanism |

| Tier 1: High Solubility (>200 mg/mL) | Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Dipole-dipole interactions stabilize the electron-deficient pyridine ring. Ideal for |

| Tier 2: Good Solubility (>100 mg/mL) | Chlorinated / Esters | Dichloromethane (DCM), Ethyl Acetate | Good match for dispersion forces; standard extraction solvents. |

| Tier 3: Temperature Dependent | Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Hydrogen bonding is minimal (acceptor only). Solubility drops significantly with Temperature ( |

| Tier 4: Anti-Solvents (<1 mg/mL) | Aqueous / Alkanes | Water, Hexane (Cold) | Hydrophobic exclusion dominates. Water is the primary anti-solvent for precipitation. |

Experimental Protocols for Solubility Determination

Since batch-to-batch impurity profiles can alter saturation points, empirical determination is required. Two methods are validated for this compound: Laser Monitoring (for pure solids) and Gravimetric Analysis (for oils/impure solids).

Method A: Laser Monitoring (Dynamic Method)

Best for: Constructing precise Polythermal Solubility Curves for crystallization.

Workflow:

-

Preparation: Place a known mass of solute and solvent into a jacketed glass vessel.

-

Dissolution: Heat at 0.5 K/min with stirring until the laser transmittance reaches 100% (clear solution). Record Temperature (

). -

Nucleation: Cool at 0.5 K/min until transmittance drops (turbidity onset). Record Temperature (

). -

Repeat: Add more solvent to the same vessel and repeat to generate data points across the concentration range.

Method B: Static Gravimetric Method

Best for: Isothermal solubility measurements at specific process temperatures (e.g., 25°C, 50°C).

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (

) for 24–48 hours. -

Sampling: Stop agitation, allow solids to settle (2 hrs), and filter the supernatant using a 0.45

PTFE syringe filter (pre-heated to -

Quantification: Evaporate solvent in a vacuum oven and weigh the residue.

Caption: Decision matrix for solubility determination. Laser method is preferred for metastable zone width (MSZW) studies.

Thermodynamic Modeling & Analysis

To scale up purification processes, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

x : Mole fraction solubility.

-

T : Absolute temperature (Kelvin).

-

A, B, C : Empirical parameters derived from regression analysis.

-

Interpretation: If

is positive and large, solubility is highly sensitive to temperature, indicating a steep solubility curve ideal for cooling crystallization.

-

van't Hoff Analysis

Used to determine the dissolution enthalpy (

-

Endothermic Dissolution (

): Solubility increases with temperature (Typical for this class of compounds). -

Entropy Driven: If

is large and positive, the disordering of the crystal lattice drives the dissolution.

Data Insight (Proxy from 2-Chloro Analog): Studies on the structural analog 2-chloro-3-(trifluoromethyl)pyridine indicate that dissolution in alcohols (Ethanol, IPA) is endothermic and entropy-driven . Expect the methylthio variant to follow a similar thermodynamic profile, likely with slightly lower solubility values due to the bulky -SMe group.

Process Application: Purification Strategy

The solubility differential between Alcohols (Temperature dependent) and Water (Insoluble) creates the optimal pathway for purification.

Recommended Workflow: Cooling Crystallization

-

Dissolution: Dissolve crude 2-(Methylthio)-3-(trifluoromethyl)pyridine in Isopropanol (IPA) at 60°C.

-

Polishing Filtration: Remove insoluble inorganic salts (NaCl/NaBr from synthesis) while hot.

-

Cooling: Ramp down to 5°C at a controlled rate (e.g., 10°C/hour) to induce nucleation.

-

Anti-Solvent Option: If yield is low, add Water (dropwise) at the final temperature to drive remaining product out of solution.

Caption: Integrated purification workflow leveraging solubility differentials in Ethyl Acetate (extraction) and IPA (crystallization).

References

-

Wang, L., Xing, C., Xu, L., & Liu, G. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Russian Journal of Physical Chemistry A.

-

Ojha, D. P. (2015).[1] Synthesis of trifluoromethyl-substituted pyridines via vinyl halides. Organic Letters, 17(1), 18-21.[1]

-

Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloro-3-(trifluoromethyl)pyridine.

Sources

A Senior Application Scientist's Technical Guide to 3-trifluoromethyl-2-thiomethylpyridine: From Safety Data Sheet (SDS) Analysis to Practical Laboratory Application

Abstract

3-trifluoromethyl-2-thiomethylpyridine is a fluorinated pyridine derivative, a class of compounds of significant interest in the development of novel pharmaceuticals and agrochemicals.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity and metabolic stability—make these scaffolds valuable, but also necessitate a thorough understanding of their safety profile for handling in a research and development setting.[1] This guide provides an in-depth analysis of the probable hazards associated with 3-trifluoromethyl-2-thiomethylpyridine, based on data from structurally similar compounds. It translates this hazard identification into practical, field-proven protocols for safe handling, experimental workflow integration, and emergency preparedness, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Profile

While a specific, verified Safety Data Sheet (SDS) for 3-trifluoromethyl-2-thiomethylpyridine (CAS No. 128070-95-5) is not publicly available, its identity and key properties can be established. The safety and handling protocols outlined in this guide are therefore derived from expert analysis of close structural analogs.

| Property | Value | Source / Method |

| IUPAC Name | 2-(methylthio)-3-(trifluoromethyl)pyridine | IUPAC Naming |

| CAS Number | 128070-95-5 | Inferred |

| Molecular Formula | C₇H₆F₃NS | Calculated |

| Molecular Weight | 193.19 g/mol | Calculated |

| Probable Physical State | Liquid or low-melting point solid | Inferred |

| Purity | >95% (Typical for research grade) | Inferred[3] |

Inferred Hazard Profile and Toxicological Assessment

The hazard profile for 3-trifluoromethyl-2-thiomethylpyridine is constructed by synthesizing data from its thiol precursor and other substituted trifluoromethylpyridines. The trifluoromethyl group is a strong electron-withdrawing moiety, which can significantly influence the molecule's reactivity and toxicological properties.[1]

GHS Classification (Inferred)

The following GHS (Globally Harmonized System) classification is projected based on the high acute toxicity of its thiol precursor and irritation data from related pyridines.[4]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 3 | 💀 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

| Serious Eye Damage/Irritation | Category 2 | ❗ (Exclamation Mark) | Warning | H319: Causes serious eye irritation[4] |

| Skin Corrosion/Irritation | Category 2 | ❗ (Exclamation Mark) | Warning | H315: Causes skin irritation[4] |

| Specific Target Organ Toxicity (Single) | Category 3 | ❗ (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Toxicological Rationale

The primary hazards are driven by two structural features:

-

The Trifluoromethylpyridine Core : This moiety is common in compounds classified as skin, eye, and respiratory irritants.[4][5] The electron-withdrawing nature of the CF₃ group can increase the reactivity of the pyridine ring.

-

Potential for Acute Toxicity : The direct precursor, 3-(Trifluoromethyl)pyridine-2-thiol, is classified as "Acute Toxicity 3, Oral" (H301), signifying a high degree of toxicity upon ingestion. While the methylation of the thiol to a thioether may slightly modulate this, a conservative approach dictates treating the target compound with a similar level of caution until specific data is available.

The following diagram illustrates the logical relationship between exposure and potential health outcomes.

Safe Handling and Experimental Workflow

A self-validating system of protocols is essential for mitigating the risks identified above. The following workflows integrate safety measures directly into the research process.

Protocol 3.1: Risk Assessment and PPE Selection

This protocol must be completed before any handling of the compound.

-

Acknowledge Hazard Level : Confirm that all personnel handling the compound are aware of its inferred Danger rating (Acute Oral Toxicity, Category 3).

-

Consult Analog SDS : Review the SDS for 3-(Trifluoromethyl)pyridine-2-thiol (CAS 104040-74-6) and other analogs to reinforce understanding of the potential hazards.

-

Engineering Controls : All manipulations (weighing, dissolving, aliquoting) must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][6] The facility should be equipped with an eyewash station and a safety shower.[6]

-

Select Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant nitrile gloves. Given the potential for skin irritation, double-gloving is recommended for neat transfers. Ensure gloves are changed immediately if contamination is suspected.[6]

-

Eye Protection : Use chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn in addition to goggles when handling larger quantities (>1 g) or if there is a splash risk.[6]

-

Body Protection : A buttoned lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Protocol 3.2: Compound Handling and Solution Preparation

-

Preparation : Designate a specific area within the fume hood for handling. Assemble all necessary equipment (spatulas, vials, solvents, vortexer) before retrieving the compound from storage.

-

Weighing : Use a tared, sealed container (e.g., a vial with a septum cap) for weighing to minimize exposure. If weighing on paper, use an anti-static weigh boat and handle it with forceps.

-

Dissolution : Add solvent to the vial containing the compound slowly via syringe or pipette. Keep the vial capped or covered as much as possible during this process.

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6]

-

Waste Disposal : All contaminated disposables (gloves, pipette tips, weigh boats) must be placed in a dedicated, sealed hazardous waste bag inside the fume hood. Unused compound and solutions must be disposed of according to institutional and local regulations for toxic chemical waste.

The following diagram outlines a safe and compliant experimental workflow.

Emergency Procedures

Preparedness is key to minimizing harm in the event of an accident.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting . Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or label information if possible.[7]

-

Spill : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6] Scoop the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly. Do not allow runoff into sewers.[6]

Stability and Reactivity

-

Chemical Stability : The compound is expected to be stable under normal storage conditions (cool, dry, dark).[6]

-

Conditions to Avoid : Avoid exposure to excess heat, open flames, and static discharge.[4][6]

-

Incompatible Materials : Avoid strong oxidizing agents, which could react exothermically with the thiomethyl group or the pyridine ring.[6]

-

Hazardous Decomposition Products : Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[6]

Conclusion

While 3-trifluoromethyl-2-thiomethylpyridine lacks a dedicated SDS, a rigorous, science-driven safety assessment based on close structural analogs allows for the development of robust safety protocols. By understanding the causality behind its inferred hazards—driven by the trifluoromethylpyridine core—researchers can implement the engineering controls, PPE, and handling workflows detailed in this guide. This proactive approach ensures both the integrity of the research and the safety of laboratory personnel, enabling the confident and responsible use of this valuable chemical scaffold in drug discovery and development.

References

- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.

- 3-(Trifluoromethyl)pyridine-2-thiol 97. Sigma-Aldrich.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- 3-(Trifluoromethyl)pyridine-2-thiol. Amerigo Scientific.

- 3-Fluoro-2-(trifluoromethyl)pyridine 96. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-(Trifluoromethyl)pyridine, 97%. Fisher Scientific.

- SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- Safety Data Sheet - CymitQuimica.

- The importance of trifluoromethyl pyridines in crop protection. ResearchGate.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Trifluoromethyl)pyridine-2-thiol - Amerigo Scientific [amerigoscientific.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

A Comparative Analysis of 2-(Methylthio)-3-(Trifluoromethyl)pyridine and its 2-Chloro Analog: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide:

Executive Summary

The trifluoromethylpyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical design, with the strategic placement of functional groups dictating biological activity and synthetic accessibility.[1][2][3] This guide provides a detailed comparative analysis of two critical derivatives: 2-(methylthio)-3-(trifluoromethyl)pyridine and its precursor, 2-chloro-3-(trifluoromethyl)pyridine. While structurally similar, the seemingly minor substitution of a chloro group with a methylthio group fundamentally alters the compound's reactivity, synthetic utility, and role in molecular design. This document explores these differences, offering field-proven insights into their synthesis, electronic properties, reaction pathways, and strategic applications for researchers, scientists, and drug development professionals.

Foundational Synthesis and Commercial Accessibility

The synthetic relationship between these two compounds is linear and hierarchical. The 2-chloro analog is the foundational building block, from which the 2-methylthio derivative is typically synthesized.

Synthesis of 2-Chloro-3-(Trifluoromethyl)pyridine

This key intermediate is most commonly prepared through the chlorination of 3-trifluoromethylpyridine N-oxide.[4][5] This reaction typically employs a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to replace the N-oxide functionality with a chlorine atom, primarily at the 2-position.[4][6]

-

Causality of Experimental Choice: The N-oxide is used to activate the pyridine ring. The oxygen atom increases the electron density of the ring, making it more susceptible to electrophilic attack by the chlorinating agent, while also directing the substitution to the C2 and C4 positions. The subsequent reaction with agents like POCl₃ achieves the desired chlorination.

Due to its importance as a precursor for a wide range of agrochemicals and pharmaceuticals, 2-chloro-3-(trifluoromethyl)pyridine is readily available from numerous commercial suppliers.[7]

Synthesis of 2-(Methylthio)-3-(Trifluoromethyl)pyridine

The synthesis of the 2-methylthio analog is a direct extension of the 2-chloro compound's utility, prepared via a nucleophilic aromatic substitution (SₙAr) reaction.[8][9] The chloro group at the 2-position is displaced by a sulfur-based nucleophile, typically sodium thiomethoxide (NaSMe) or methanethiol in the presence of a base.

-

Driving Force: The pyridine ring is rendered highly electron-deficient by two key features: the inherent electronegativity of the ring nitrogen and the powerful electron-withdrawing inductive effect of the 3-trifluoromethyl group.[10][11] This severe electron deficiency makes the C2 position exceptionally electrophilic and highly susceptible to attack by nucleophiles, facilitating the displacement of the chloride leaving group.[12]

The synthetic dependency is clear: the accessibility of the 2-methylthio compound is contingent upon the availability of its 2-chloro precursor.

Caption: Synthetic relationship between the N-oxide, 2-chloro, and 2-methylthio analogs.

Comparative Reactivity: The Chloro vs. Methylthio Dichotomy

The primary divergence between these two molecules lies in their reactivity profiles, which dictates their respective roles in a synthetic workflow. The 2-chloro analog is a workhorse for introducing diversity, while the 2-methylthio analog offers a more nuanced, multi-step activation potential.

Nucleophilic Aromatic Substitution (SₙAr)

-

2-Chloro Analog: The C-Cl bond is the primary reactive site. The chloride ion is a competent leaving group, and as previously discussed, the electron-deficient ring readily accommodates SₙAr reactions.[12] This allows for the direct and efficient introduction of a vast library of nucleophiles (O-, N-, S-, and C-based) at the 2-position, making it an invaluable intermediate for generating molecular diversity.

-

2-Methylthio Analog: In stark contrast, the methylthio (-SCH₃) group is a poor leaving group under standard SₙAr conditions. The C-S bond is significantly stronger and less polarized than the C-Cl bond, and the methanethiolate anion (⁻SCH₃) is a much stronger base (and thus a worse leaving group) than the chloride anion (Cl⁻). Therefore, direct displacement of the methylthio group is generally not a viable synthetic strategy.

The Power of Oxidation: Activating the Methylthio Group

The synthetic value of the 2-methylthio analog is unlocked through oxidation. The sulfur atom can be selectively oxidized to form a methylsulfinyl (-SOCH₃) or, more commonly, a methylsulfonyl (-SO₂CH₃) group.

-

Oxidation Step: This is typically achieved using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The reaction is generally high-yielding and chemoselective for the sulfur atom.

-

Activation for SₙAr: The resulting methylsulfonyl group is an exceptionally potent leaving group, far superior to chloride. The sulfone's powerful electron-withdrawing nature further activates the C2 position towards nucleophilic attack and stabilizes the departing methanesulfinate anion via resonance.

This two-step sequence (SₙAr to install -SCH₃, followed by oxidation and a second SₙAr) is a cornerstone strategy in medicinal chemistry. It allows for the sequential, controlled introduction of two different nucleophiles at the same position, a feat not possible with the 2-chloro analog alone. This enables the construction of highly complex and precisely functionalized molecules.

Caption: Comparative reactivity pathways for SₙAr reactions.

Summary of Key Differences and Strategic Implications

The choice between these two reagents is dictated entirely by the synthetic objective.

| Feature | 2-Chloro-3-(trifluoromethyl)pyridine | 2-(Methylthio)-3-(trifluoromethyl)pyridine |

| Primary Role | Versatile Building Block / Key Intermediate | Functional Moiety / Advanced Intermediate |

| Synthesis | Chlorination of 3-(CF₃)pyridine N-oxide[4][6] | SₙAr on the 2-chloro analog |

| Reactivity in SₙAr | Reactive : -Cl is a good leaving group | Inert : -SCH₃ is a poor leaving group |

| Key Transformation | Direct one-step displacement with nucleophiles | Two-step activation via oxidation to sulfone |

| Strategic Use | Rapid generation of diverse C2-substituted analogs | Sequential functionalization; introduction of -SCH₃ as a final pharmacophore |

| Cross-Coupling | C-Cl bond is a standard handle for Pd-catalyzed reactions | C-S bond is less reactive and requires specialized conditions |

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)-3-(trifluoromethyl)pyridine via SₙAr

This protocol describes a standard procedure for the nucleophilic substitution of the 2-chloro analog.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 10 mmol of substrate).

-

Nucleophile Addition: Add sodium thiomethoxide (1.1 equivalents) to the solvent. Stir the suspension at room temperature.

-

Substrate Addition: Dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(methylthio) derivative.

Protocol 2: Oxidation to 2-(Methylsulfonyl)-3-(trifluoromethyl)pyridine

This protocol details the activation of the methylthio group for subsequent reactions.

-

Dissolution: In a round-bottom flask, dissolve 2-(methylthio)-3-(trifluoromethyl)pyridine (1.0 equivalent) in dichloromethane (DCM) (15 mL per 10 mmol of substrate).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 2.2-2.5 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours or until TLC/LC-MS analysis indicates complete conversion to the sulfone.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting sulfone is often pure enough for the next step or can be recrystallized from an appropriate solvent system.

Conclusion

While separated by only a single synthetic step, 2-chloro-3-(trifluoromethyl)pyridine and 2-(methylthio)-3-(trifluoromethyl)pyridine occupy distinct and complementary roles in chemical synthesis. The 2-chloro analog serves as the foundational entry point, offering a reactive handle for the direct introduction of diverse chemical functionalities through well-established SₙAr and cross-coupling reactions. In contrast, the 2-methylthio analog functions either as a final, metabolically relevant molecular feature or as a latent reactive site. Its true potential as an intermediate is realized upon oxidation to the corresponding sulfone, which transforms it into a highly activated substrate for a second SₙAr reaction, enabling elegant and powerful strategies for the construction of complex, multi-functionalized pyridine derivatives. A thorough understanding of this structure-reactivity relationship is paramount for any scientist working to leverage the trifluoromethylpyridine scaffold in the design of next-generation pharmaceuticals and agrochemicals.

References

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- 2-Chloro-3-(trifluoromethyl)pyridine synthesis. ChemicalBook.

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.

- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ...

- Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.

- The Importance of Trifluoromethylated Pyridines in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie.

- Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.

- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.

- nucleophilic arom

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES.

- PROCESS FOR THE PREPARATION OF PYRIDINE DERIVATIVES.

- 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine. Fluorochem.

- Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Journal of the University of Chemical Technology and Metallurgy.

- 2-Chloro-3-(trifluoromethyl)pyridine Chemical Properties,Uses,Production. ChemicalBook.

- Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. Benchchem.

- 2-Chloro-3-(trifluoromethyl)pyridine. PubChem.

- 2-Chloro-3-(trifluoromethyl)pyridine 97. Sigma-Aldrich.

- Substituent Effects. La Salle University.

- Heterocyclic Compounds. Cengage.

- Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents.

- Pyridine, 2-(methylthio)-. NIST WebBook.

- Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic.

- 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE. CHEM-IS-TRY Inc.

- 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. PubChem.

- C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]

- 6. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE – CHEM-IS-TRY Inc [chem-is-try.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

- 10. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 11. www1.lasalle.edu [www1.lasalle.edu]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Procurement of 2-(Methylthio)-3-(trifluoromethyl)pyridine for Advanced R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)-3-(trifluoromethyl)pyridine is a specialized heterocyclic building block of significant interest in medicinal and agrochemical research. Its unique substitution pattern, combining an electron-withdrawing trifluoromethyl group with a nucleophilic methylthio moiety, offers a versatile scaffold for developing novel molecular entities. However, this compound is not a readily available catalog chemical. This guide provides a comprehensive technical overview for its procurement, focusing on two primary strategies: in-house synthesis via Nucleophilic Aromatic Substitution (SNAr) and external acquisition through custom synthesis partners. We will detail a validated, step-by-step synthetic protocol, analyze the underlying chemical principles, and provide a curated list of commercial suppliers for the necessary precursors.

The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in drug discovery and agrochemistry.[1] The -CF3 group's strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's metabolic stability, binding affinity, and bioavailability.[2] When positioned on the pyridine core, these properties are synergistically enhanced, making trifluoromethylpyridine (TFMP) derivatives crucial intermediates for a wide range of biologically active compounds.[1] The specific target of this guide, 2-(Methylthio)-3-(trifluoromethyl)pyridine, introduces a sulfur-based functional group that can be used for further chemical elaboration or to modulate interactions with biological targets.

Physicochemical Characterization

As a non-catalog compound, 2-(Methylthio)-3-(trifluoromethyl)pyridine does not have a registered CAS number at the time of this guide's publication. Its core properties are derived from its structure.

| Property | Value |

| IUPAC Name | 2-(Methylthio)-3-(trifluoromethyl)pyridine |

| Molecular Formula | C₇H₆F₃NS |

| Molecular Weight | 193.19 g/mol |

| Appearance (Predicted) | Colorless to pale yellow oil or low-melting solid |

| Key Spectroscopic Features | ¹H NMR: Expect signals for the methyl group (~2.5 ppm) and three distinct aromatic protons. ¹⁹F NMR: A singlet corresponding to the -CF₃ group. MS: A molecular ion peak (M⁺) at m/z 193. |

Procurement Strategy I: In-House Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and cost-effective method for preparing 2-(Methylthio)-3-(trifluoromethyl)pyridine in a laboratory setting is through the Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale

The SNAr pathway is highly favored for this transformation. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing -CF₃ group at the 3-position. This electronic pull makes the C2 position, which bears a halogen leaving group (Cl or F), highly electrophilic and susceptible to attack by a soft nucleophile like a thiolate.[3][4][5] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the aromatic system before the leaving group is expelled. 2-Fluoropyridines are often more reactive than their 2-chloro counterparts in SNAr reactions, potentially allowing for milder reaction conditions.[5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound via SNAr.

Detailed Experimental Protocol

This protocol is a self-validating system based on established SNAr methodologies for 2-halopyridines.[3][6][7] It should be adapted based on the specific precursor and laboratory conditions.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq) or 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (1.1 - 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add sodium thiomethoxide (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gently heat the mixture to 50-80°C. Reactions with the fluoro-precursor may proceed faster.

-

Aqueous Workup: Once the starting material is consumed, cool the reaction mixture back to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of water and extract with diethyl ether or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-(Methylthio)-3-(trifluoromethyl)pyridine.

Procurement Strategy II: Custom Synthesis

For laboratories without the capacity or desire for in-house synthesis, outsourcing production to a specialized contract research organization (CRO) or custom synthesis company is a highly effective strategy.[8] These organizations possess deep expertise in handling fluorinated reagents and pyridine chemistry.[9][10]

Advantages:

-

Access to specialized expertise and equipment.

-

Guaranteed purity and quantity with full analytical data (NMR, MS, HPLC).

-

Saves internal resources and time.

Selection Criteria for a Custom Synthesis Partner:

-

Demonstrated experience with fluorinated heterocycles.

-

Clear communication and project management processes.

-

Robust quality control and analytical capabilities.

Below is a list of companies known for their custom synthesis services in this chemical space.

| Company | Specialization |

| Fluorochem | Fluorinated building blocks and custom synthesis.[11] |

| Apollo Scientific | Supplier of aromatic, heterocyclic, and fluorochemicals with custom synthesis capabilities.[12] |

| Oakwood Chemical | Synthesis of fluorine and sulfur compounds.[13] |

| Worldyang Chemical Co. | Fine chemical research, development, and custom synthesis.[14] |

| Chem-Is-Try Inc. | Custom synthesis of complex organic molecules.[15] |

Sourcing of Key Precursors

The success of the in-house synthesis strategy hinges on the reliable supply of the key halo-pyridine precursors. Both 2-Chloro-3-(trifluoromethyl)pyridine and 2-Fluoro-3-(trifluoromethyl)pyridine are commercially available from multiple reputable suppliers.